1-(ADAMANTAN-2-YL)-4-(3-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-(ADAMANTAN-2-YL)-4-(3-METHOXYPHENYL)PIPERAZINE is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an adamantane group and a methoxyphenyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-(ADAMANTAN-2-YL)-4-(3-METHOXYPHENYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as adamantane and 3-methoxyphenylpiperazine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Synthetic Routes: One common synthetic route involves the coupling of adamantane with 3-methoxyphenylpiperazine using a palladium-catalyzed cross-coupling reaction. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-(ADAMANTAN-2-YL)-4-(3-METHOXYPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific groups on the molecule.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(ADAMANTAN-2-YL)-4-(3-METHOXYPHENYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes or receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against specific diseases or conditions, making it a candidate for further drug development.
Industry: In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-2-YL)-4-(3-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
1-(ADAMANTAN-2-YL)-4-(3-METHOXYPHENYL)PIPERAZINE can be compared to other similar compounds, such as:
1-(ADAMANTAN-2-YL)-4-(3-HYDROXYPHENYL)PIPERAZINE: This compound has a hydroxyl group instead of a methoxy group, which may influence its reactivity and biological activity.
1-(ADAMANTAN-2-YL)-4-(3-CHLOROPHENYL)PIPERAZINE:
1-(ADAMANTAN-2-YL)-4-(3-NITROPHENYL)PIPERAZINE: The nitro group introduces different electronic and steric effects, impacting the compound’s behavior in chemical reactions.
Properties
IUPAC Name |
1-(2-adamantyl)-4-(3-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-24-20-4-2-3-19(14-20)22-5-7-23(8-6-22)21-17-10-15-9-16(12-17)13-18(21)11-15/h2-4,14-18,21H,5-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVOUMCXYCMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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